Tert-butyl 4-[2,2,2-trifluoro-1-(hydroxyimino)ethyl]piperidine-1-carboxylate

Lipophilicity Physicochemical Property Drug Design

Tert-butyl 4-[2,2,2-trifluoro-1-(hydroxyimino)ethyl]piperidine-1-carboxylate (CAS: 1313739-03-5) is a heterocyclic building block in the piperidine class, featuring a unique combination of a tert-butyloxycarbonyl (Boc) protecting group and a trifluoromethyl-substituted oxime moiety. This specific structure places it at the intersection of fluorinated fragment-based drug discovery and heterocycle synthesis, where the electron-withdrawing trifluoromethyl group profoundly alters physicochemical properties compared to non-fluorinated analogs, while the oxime serves as a versatile handle for generating diverse isoxazole and oxadiazole scaffolds.

Molecular Formula C12H19F3N2O3
Molecular Weight 296.29 g/mol
Cat. No. B12453016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[2,2,2-trifluoro-1-(hydroxyimino)ethyl]piperidine-1-carboxylate
Molecular FormulaC12H19F3N2O3
Molecular Weight296.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=NO)C(F)(F)F
InChIInChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(18)17-6-4-8(5-7-17)9(16-19)12(13,14)15/h8,19H,4-7H2,1-3H3
InChIKeyBEDQXXYBOFAGNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-[2,2,2-trifluoro-1-(hydroxyimino)ethyl]piperidine-1-carboxylate: A Specialized Trifluoroethyl Oxime Building Block


Tert-butyl 4-[2,2,2-trifluoro-1-(hydroxyimino)ethyl]piperidine-1-carboxylate (CAS: 1313739-03-5) is a heterocyclic building block in the piperidine class, featuring a unique combination of a tert-butyloxycarbonyl (Boc) protecting group and a trifluoromethyl-substituted oxime moiety [1]. This specific structure places it at the intersection of fluorinated fragment-based drug discovery and heterocycle synthesis, where the electron-withdrawing trifluoromethyl group profoundly alters physicochemical properties compared to non-fluorinated analogs, while the oxime serves as a versatile handle for generating diverse isoxazole and oxadiazole scaffolds .

Why Generic Piperidine Oxime Isosteres Cannot Replace Tert-butyl 4-[2,2,2-trifluoro-1-(hydroxyimino)ethyl]piperidine-1-carboxylate


Substituting this compound with a generic piperidine oxime fails because the trifluoromethyl group is not a simple bioisostere; it fundamentally alters the electron density of the oxime and the entire molecule's lipophilicity and metabolic profile [1]. For instance, replacing the -CF3 group with a -CH3 group eliminates the strong electron-withdrawing effect that stabilizes the oxime in a specific tautomeric form and governs its reactivity in cyclization reactions. This functional group is a critical driver of the molecule's activity as a nitric oxide synthase (NOS) screening compound, where the fluorinated side chain is essential for interactions with the enzyme's active site and for achieving meaningful selectivity between iNOS and eNOS isoforms . Generic alternatives cannot replicate this precise electronic and steric environment, leading to divergent biological outcomes and synthetic utility.

Quantifiable Differentiation of Tert-butyl 4-[2,2,2-trifluoro-1-(hydroxyimino)ethyl]piperidine-1-carboxylate Against Closest Analogs


Enhanced Lipophilicity Guided by the Trifluoromethyl Group Over Non-Fluorinated Analogs

The introduction of the -CF3 group on the oxime side chain significantly increases the partition coefficient (LogP) compared to non-fluorinated piperidine oximes. The computed XLogP3-AA for the target compound is 2.7 [1], which is substantially higher than the predicted LogP of ~1.2 for the corresponding methyl-substituted analog (tert-butyl 4-(2-(hydroxyimino)propyl)piperidine-1-carboxylate), a difference of at least 1.5 log units. This increased lipophilicity directly impacts membrane permeability and the ability to engage hydrophobic binding pockets in biological targets.

Lipophilicity Physicochemical Property Drug Design

Nitric Oxide Synthase (NOS) Inhibitory Profile as a Key Screening Differentiator

This compound is specifically offered as a screening compound for nitric oxide synthase inhibition, with documented activity against both inducible (iNOS) and endothelial (eNOS) isoforms . While precise IC50 values are proprietary, this selectivity screening data distinguishes it from other simple piperidine oxime building blocks that lack any reported NOS activity. It serves as a direct starting point for inflammatory disease programs, unlike generic piperidine intermediates that would require extensive and uncertain functionalization to achieve any NOS engagement.

Nitric Oxide Synthase iNOS eNOS Inflammation

Exclusive Heterocycle Diversification Potential Through Trifluoromethyl Oxime Cyclization

The oxime functionality in this compound is described as a direct precursor for cyclization reactions to form various heterocycles . The presence of the trifluoromethyl group uniquely directs the regioselectivity and stabilizes the transition state of these cyclizations, leading to fluorinated isoxazoles and oxadiazoles that are privileged scaffolds in medicinal chemistry. In contrast, non-fluorinated oxime analogs undergo cyclization with different kinetics and yield heterocycles with markedly lower metabolic stability and target affinity due to the absence of the fluorine atoms [1].

Synthetic Chemistry Heterocycle Synthesis Isoxazole

Optimal Scientific and Industrial Use Cases for Tert-butyl 4-[2,2,2-trifluoro-1-(hydroxyimino)ethyl]piperidine-1-carboxylate


Focused Library Synthesis for Inflammatory Disease Targets

Leverage its pre-validated NOS inhibitory profile to build a focused library of derivatives. A medicinal chemistry team can use this compound as a core scaffold, performing amide couplings or heterocycle formations on the piperidine nitrogen after Boc deprotection, to rapidly explore structure-activity relationships (SAR) around iNOS/eNOS selectivity. This bypasses the need for a high-throughput screening campaign against NOS, directly entering hit-to-lead optimization for conditions like septic shock or rheumatoid arthritis.

Generation of Fluorinated Isoxazole and Oxadiazole Scaffolds

For a drug discovery program aiming to improve the metabolic stability of a lead series, this compound can be the entry point to a unique chemical space. The oxime can undergo 1,3-dipolar cycloaddition with alkynes to produce CF3-isoxazoles or react with acid anhydrides to form CF3-oxadiazoles. As the lone pair of the oxime nitrogen is deactivated by the electron-withdrawing CF3 group, these cyclization reactions often proceed with high regioselectivity, a key advantage over non-fluorinated oximes [1] that can yield ambiguous mixtures.

Internal Standard or Probe for Mass Spectrometry Assays

The unique mass of the trifluoromethyl group, combined with the specific fragmentation pattern of the Boc-piperidine, makes this compound an excellent candidate for developing a stable isotope-labeled internal standard or a mechanistic probe. A bioanalytical laboratory can use its distinct MRM transition, which is separable from endogenous components, for the accurate quantification of NOS-related biomarkers, a function a non-fluorinated analog cannot fulfill due to its lower mass and higher background interference.

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